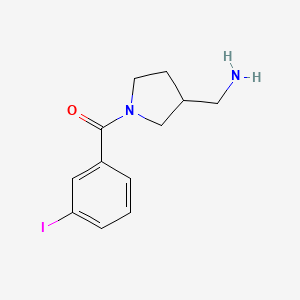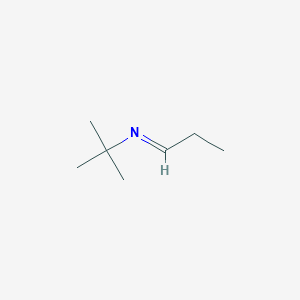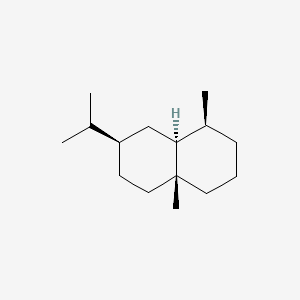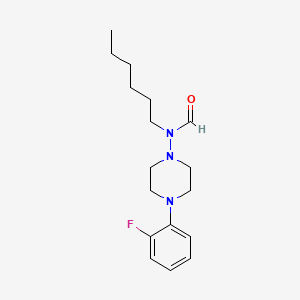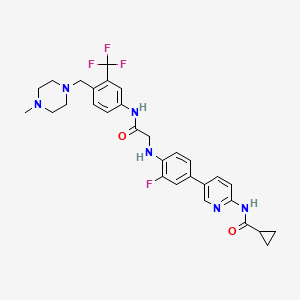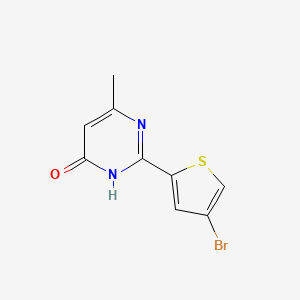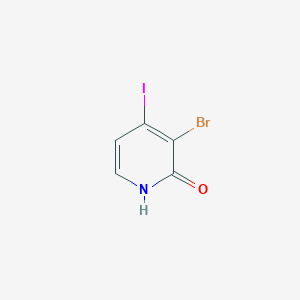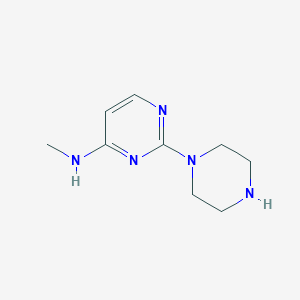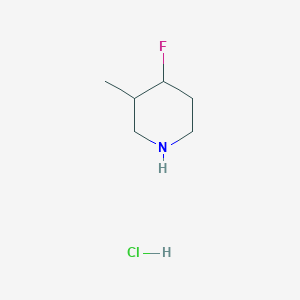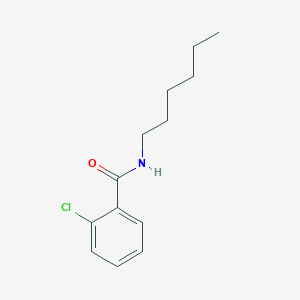
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol is a cyclobutane derivative with a phenoxy group and two methyl groups attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol typically involves the [2+2] cycloaddition reaction of dichloroketene with 1,4-cyclohexadiene, followed by a series of reduction and oxidation steps to introduce the phenoxy and hydroxyl groups . The reaction conditions often include the use of catalysts such as POCl3 and reagents like LiAlH4 for reduction and MCPBA for oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The phenoxy group can be reduced to a phenol using reducing agents such as LiAlH4.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of ketones
Reduction: Formation of phenols
Substitution: Formation of substituted cyclobutane derivatives
科学的研究の応用
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s unique structure allows it to fit into specific binding sites, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate
- rel-2-[(1R,3S)-3-Hydroxycyclohexyl]-5-(1,1-dimethylheptyl)phenol
Uniqueness
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol stands out due to its unique combination of a cyclobutane ring with a phenoxy group and two methyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3/t10-,11+/m1/s1 |
InChIキー |
KMKZSAWKMDFEQL-MNOVXSKESA-N |
異性体SMILES |
CC1([C@@H](C[C@@H]1OC2=CC=CC=C2)O)C |
正規SMILES |
CC1(C(CC1OC2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


